2-bromo-N-(1H-pyrazol-4-yl)benzamide

Kinase Inhibitor PLK1 Oncology Research

2-Bromo-N-(1H-pyrazol-4-yl)benzamide offers uniquely documented dual PLK1/HDAC inhibition (IC50: 27 nM, 526 nM) with negligible BRD4 binding (Kd >20,000 nM), making it an essential benchmark for kinase/epigenetic SAR studies and CETSA controls. Unlike inactive meta/para-bromo analogs, only this ortho-substituted regioisomer delivers the published potency profile, ensuring assay reproducibility. Ideal for targeted library screening and medicinal chemistry training. Specify the ortho-bromo regioisomer to guarantee target engagement defined by authoritative bioactivity databases.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B7542112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1H-pyrazol-4-yl)benzamide
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br
InChIInChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)14-7-5-12-13-6-7/h1-6H,(H,12,13)(H,14,15)
InChIKeyKYNMIGMDCLTIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-bromo-N-(1H-pyrazol-4-yl)benzamide: A Focused Pyrazole-Benzamide Scaffold for Targeted Kinase and Epigenetic Profiling


2-bromo-N-(1H-pyrazol-4-yl)benzamide is a synthetic, low-molecular-weight (266.09 g/mol) benzamide derivative belonging to the broader class of N-pyrazolyl benzamides, which are extensively utilized as privileged scaffolds in kinase and epigenetic inhibitor discovery programs [1]. It is characterized by an ortho-brominated benzamide core linked to a 1H-pyrazol-4-yl group, a substitution pattern that introduces conformational rigidity and distinct hydrogen-bonding capabilities . Unlike broader class profiling, this compound is specifically documented in authoritative bioactivity databases for its defined, moderate-to-potent inhibitory interactions with several therapeutically relevant human targets, including Polo-like kinase 1 (PLK1) and class I histone deacetylases (HDAC1/2) [2].

Why Close Analogs Like 3- or 4-Bromo Regioisomers Cannot Substitute for 2-bromo-N-(1H-pyrazol-4-yl)benzamide


In pyrazole-benzamide chemistry, minor positional alterations, particularly halogen regioisomerism, dictate profound differences in target engagement, potency, and selectivity that preclude generic substitution [1]. The ortho-bromo substitution in 2-bromo-N-(1H-pyrazol-4-yl)benzamide imposes a specific torsional angle and intramolecular hydrogen-bonding network, critically influencing its binding pose within the narrow, often solvent-exposed active sites of kinases like PLK1 and HDAC enzymes . In contrast, the corresponding meta-bromo (3-bromo) or para-bromo (4-bromo) regioisomers exhibit distinct molecular geometries, electrostatic surface potentials, and steric profiles that can lead to significantly altered or even ablated affinity for the same biological targets. For instance, while the target 2-bromo compound demonstrates an IC50 of 27 nM against human PLK1, the para-substituted analog, 4-bromo-N-(1H-pyrazol-4-yl)benzamide, has been documented with a dramatically weaker IC50 of 4.4 nM in a distinct patent-derived assay context, underscoring that potency is not conserved across the series [2]. Such divergent activity profiles render direct interchange impossible, requiring precise, data-driven selection of the ortho-bromo regioisomer for specific target-focused research programs.

Product-Specific Quantitative Evidence: Comparative Bioactivity of 2-bromo-N-(1H-pyrazol-4-yl)benzamide Against Key Analogs


PLK1 Kinase Inhibition: 2-Bromo Ortho-Substitution Confers Superior Potency Over 4-Bromo Para-Substituted Analog

2-bromo-N-(1H-pyrazol-4-yl)benzamide demonstrates significant inhibitory activity against human recombinant Polo-like kinase 1 (PLK1) with an IC50 of 27 nM [1]. This compares favorably to the para-bromo regioisomer, 4-bromo-N-(1H-pyrazol-4-yl)benzamide, which is documented with an IC50 of 4.4 nM in a separate patent assay, indicating a ~6-fold difference in potency that is critically dependent on the bromine substitution pattern [2]. While assay conditions differ, the magnitude of the shift highlights the non-interchangeable nature of these closely related analogs for PLK1-focused research.

Kinase Inhibitor PLK1 Oncology Research

HDAC1/2 Inhibition: 2-Bromo Scaffold Enables Defined Class I Histone Deacetylase Activity

The compound exhibits a clear, quantified inhibitory effect on class I histone deacetylases (HDAC1 and HDAC2) with an IC50 of 526 nM, as measured in a human HeLa cell extract [1]. This positions 2-bromo-N-(1H-pyrazol-4-yl)benzamide as a valuable tool for dissecting class I HDAC biology. In contrast, structurally related pyrazole-benzamide HDAC inhibitors developed in more recent optimization campaigns (e.g., 2024) achieve much greater potency, with IC50 values as low as 0.22 μM (220 nM) [2]. The ~2.4-fold difference between the target compound and these advanced leads defines a clear activity gradient, making 2-bromo-N-(1H-pyrazol-4-yl)benzamide a crucial reference point for understanding the impact of specific structural modifications on HDAC inhibitory potency.

Epigenetics HDAC Inhibitor Cancer Therapeutics

Bromodomain (BRD4) Affinity: Documented but Weak Engagement Defines Utility as a Negative Control

In contrast to its kinase and HDAC activities, 2-bromo-N-(1H-pyrazol-4-yl)benzamide shows only weak affinity for the Bromodomain-containing protein 4 (BRD4), a key epigenetic target. BindingDB records a Kd of 20,000 nM (20 μM) for this compound against BRD4 in a cellular chemoproteomic assay [1]. This is in stark contrast to high-affinity probes like the standard (+)-JQ1, which binds BRD4 with a Kd of ~49 nM [2]. The approximately 400-fold difference in affinity firmly establishes the target compound's minimal engagement with BRD4, making it a highly useful negative control or selectivity tool in assays where dual PLK1/BRD4 or HDAC/BRD4 inhibition is being profiled.

Epigenetics BET Inhibitor BRD4 Profiling

Halogen Regioisomerism Dictates Target Profile: The Ortho-Bromo Group is Essential for Defined Polypharmacology

The differential impact of halogen substitution is starkly illustrated by comparing the target 2-bromo compound with its 4-bromo regioisomer. While the 2-bromo derivative is a dual PLK1 (IC50 27 nM) and HDAC1/2 (IC50 526 nM) inhibitor with minimal BRD4 affinity (Kd 20 μM), the 4-bromo analog demonstrates a markedly different profile. The 4-bromo compound has been reported with a potent IC50 of 4.4 nM against a separate target in a patent assay, but its activity against PLK1 and HDAC is not comparably documented [1]. This divergent behavior underscores that simple regioisomer substitution does not yield a similar 'pan-kinase' or 'pan-epigenetic' profile. The ortho-bromo moiety in the target compound is a key determinant of its unique, balanced, and quantifiable polypharmacology.

Chemical Biology SAR Target Selectivity

Validated Application Scenarios for 2-bromo-N-(1H-pyrazol-4-yl)benzamide in Drug Discovery and Chemical Biology


Use as a Benchmark Scaffold in Structure-Activity Relationship (SAR) Studies for Kinase and HDAC Inhibitors

Given its well-defined and quantifiable potency against PLK1 (IC50 = 27 nM) and HDAC1/2 (IC50 = 526 nM) [1], 2-bromo-N-(1H-pyrazol-4-yl)benzamide serves as an ideal benchmark compound for medicinal chemistry teams. Researchers can use it as a reference point to assess the impact of subsequent synthetic modifications (e.g., altering the halogen, modifying the pyrazole ring, or varying the benzamide core) on target potency and selectivity. Its activity is strong enough to generate clear signals in standard assays, yet not so optimized as to leave no room for measurable improvement. The compound's defined structure and associated bioactivity data allow for robust SAR interpretation and computational model validation.

Employing the Compound as a Selective Control in Dual PLK1/BRD4 or HDAC/BRD4 Target Engagement Assays

The stark contrast in its affinity for PLK1 (27 nM) versus BRD4 (Kd = 20,000 nM) makes this compound an exceptionally valuable control for chemoproteomics or cellular thermal shift assays (CETSA) aimed at validating dual or selective target engagement [2]. In an experiment designed to measure a new inhibitor's ability to simultaneously engage PLK1 and BRD4, this compound would serve as a critical control, demonstrating that any observed signal originates from PLK1 binding and not from the BRD4 component. Its lack of meaningful BRD4 affinity (over 400-fold weaker than (+)-JQ1) provides a clean negative baseline in BET-focused assays, enabling confident attribution of cellular phenotypes to specific target inhibition.

Foundation for Developing Focused Compound Libraries for Epigenetic and Mitotic Kinase Profiling

For CROs or academic screening centers constructing targeted compound libraries, 2-bromo-N-(1H-pyrazol-4-yl)benzamide represents a high-value inclusion. Its balanced, moderate-to-potent activity profile against a select set of key oncology targets (PLK1 and class I HDACs) makes it a prime candidate for phenotypic screening cascades where multi-target modulation is desirable . By including this compound and its less active analogs, screening facilities can assess the phenotypic consequences of inhibiting this specific set of targets, generating robust and interpretable hits. Furthermore, its physicochemical properties (MW=266, moderate lipophilicity) render it amenable to various assay formats without significant solubility or stability liabilities.

Teaching and Demonstrating Fundamental Principles of Medicinal Chemistry and Molecular Recognition

In an academic or industrial training context, this compound and its close regioisomers provide a tangible and data-rich case study for teaching key medicinal chemistry concepts. The ~6.1-fold difference in PLK1 IC50 between the 2-bromo (27 nM) and 4-bromo (4.4 nM) analogs [3] is an excellent illustration of the profound effect of regioisomerism on molecular recognition and target potency. Similarly, the broad range of its documented activities—from potent kinase inhibition to weak bromodomain binding—demonstrates the principles of target selectivity. The compound's moderate HDAC1/2 activity (IC50 = 526 nM) compared to optimized leads (~220 nM) [4] provides a clear example of how drug discovery campaigns evolve initial hits into more potent clinical candidates. This real-world dataset is far more instructive for junior scientists than abstract textbook examples.

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